molecular formula C16H12N2O4 B3008755 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione CAS No. 340987-11-3

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3008755
CAS RN: 340987-11-3
M. Wt: 296.282
InChI Key: FJQDQDYABDRENR-UHFFFAOYSA-N
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Description

The compound 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is a derivative of hexahydro-1H-isoindole-1,3(2H)-dione, which is a scaffold for various chemical syntheses. The presence of a nitro group and a phenylethyl substituent indicates that this compound could exhibit interesting chemical and physical properties, and potentially serve as a ligand in coordination chemistry or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are closely related to the compound , has been reported using 3-sulfolene as a starting material. The process involves epoxidation followed by the opening of the epoxide with nucleophiles to yield various derivatives, including amino and triazole derivatives . Although the specific synthesis of 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is not detailed, similar methodologies could potentially be applied, with modifications to introduce the nitro and phenylethyl groups at the appropriate positions.

Molecular Structure Analysis

While the exact molecular structure of 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione is not provided, related compounds have been characterized using single crystal X-ray analysis . These analyses can reveal the three-dimensional arrangement of atoms within the molecule and provide insight into potential reactive sites and steric hindrances that could influence the compound's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The compound of interest may undergo various chemical reactions, particularly due to the presence of the nitro group and the potential for nucleophilic attack at the carbonyl carbon of the isoindole dione system. An example of a related reaction is the unusual para to meta shift of a nitro group observed in a phenylhydrazo-β-diketone upon nitration under basic conditions . This type of reactivity suggests that the nitro group in 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione could also participate in interesting chemical transformations.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Microwave-Assisted Synthesis : The compound has been synthesized using microwave-assisted reactions, proving to be a rapid and efficient method (Sena et al., 2007).

  • Biginelli Synthesis for Novel Derivatives : It has been used in the Biginelli synthesis method to create novel dihydropyrimidinone derivatives containing phthalimide moiety, a significant contribution to organic chemistry (Bhat et al., 2020).

  • Palladium-Catalyzed Synthesis : This compound is involved in palladium-catalyzed aminocarbonylation reactions, contributing to a one-step approach in synthesizing important heterocycles (Worlikar & Larock, 2008).

Biological Activities and Medical Applications

  • Tumor Necrosis Factor Alpha Production : Phenylphthalimides, a related category of compounds, enhance tumor necrosis factor alpha (TNF-alpha) production, which could have implications in medical research, particularly in cancer therapy (Shibata et al., 1996).

  • Serotonin Receptor Affinity and PDE10A Inhibition : Isoindole-1,3-dione derivatives, including compounds similar to 4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione, have been investigated for their potential as antipsychotics due to their affinity for serotonin receptors and inhibition of phosphodiesterase 10A (PDE10A) (Czopek et al., 2020).

Chemical Analysis and Characterization

  • Polarographic Analysis : The compound has been the subject of polarographic analysis for determining its electro-reducible groups, contributing to its characterization in various forms (Browne & Smyth, 1980).

  • Crystal Structure Analysis : Studies on the crystal structure of related phenylphthalimides have provided insights into the molecular conformation and intermolecular interactions of these compounds (Glidewell et al., 2005).

Miscellaneous Applications

  • Gel-Formation in Imide Derivatives : The compound and its derivatives have been studied for their ability to form gels in mixed solvents, which can have applications in material science and drug delivery systems (Singh & Baruah, 2008).

  • Synthesis of New Derivatives : The compound has been used in the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, expanding the range of available isoindole compounds (Tan et al., 2016).

properties

IUPAC Name

4-nitro-2-(2-phenylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c19-15-12-7-4-8-13(18(21)22)14(12)16(20)17(15)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQDQDYABDRENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione

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